5,5-difluorohexan-2-one
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Overview
Description
5,5-Difluorohexan-2-one: is an organic compound characterized by the presence of two fluorine atoms attached to the fifth carbon of a hexanone chain. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-difluorohexan-2-one typically involves the fluorination of hexan-2-one derivatives. One common method includes the use of fluorinating agents such as Deoxo-Fluor or DAST (diethylaminosulfur trifluoride). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5,5-Difluorohexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: 5,5-Difluorohexan-2-one is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications .
Biology and Medicine: In medicinal chemistry, the compound’s fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates. It is often incorporated into molecules to improve their pharmacokinetic properties .
Industry: The compound finds applications in the production of agrochemicals, polymers, and specialty chemicals. Its unique reactivity makes it valuable in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of 5,5-difluorohexan-2-one involves its interaction with various molecular targets. The fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity to biological targets. This can lead to the modulation of specific biochemical pathways, making it useful in drug design and development .
Comparison with Similar Compounds
- 5,5-Difluoropentan-2-one
- 5,5-Difluoroheptan-2-one
- 5,5-Difluorooctan-2-one
Comparison: Compared to these similar compounds, 5,5-difluorohexan-2-one offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Its unique structural features, such as the specific positioning of fluorine atoms, provide distinct advantages in various chemical reactions and applications .
Properties
CAS No. |
366799-81-7 |
---|---|
Molecular Formula |
C6H10F2O |
Molecular Weight |
136.1 |
Purity |
95 |
Origin of Product |
United States |
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